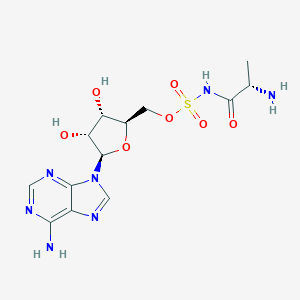

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((S)-2-aminopropanoyl)sulfamate

Beschreibung

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((S)-2-aminopropanoyl)sulfamate (hereafter referred to by its common research name, 2,3-DHB-AMS) is a synthetic nucleoside analogue derived from adenosine. Its structure comprises a purine base (6-aminopurine) linked to a sulfamoylated tetrahydrofuran ring, with an additional (S)-2-aminopropanoyl group modifying the sulfamate moiety. This compound is notable for its role as a competitive inhibitor of siderophore biosynthesis, specifically targeting the enterobactin pathway in Escherichia coli . coli (UPEC) .

Key structural features include:

- Stereochemistry: The (2R,3S,4R,5R) configuration of the tetrahydrofuran ring ensures proper binding to enzymatic active sites.

- Functional groups: The sulfamate linkage and (S)-2-aminopropanoyl side chain enhance stability and specificity compared to unmodified adenosine derivatives.

Eigenschaften

CAS-Nummer |

112921-04-7 |

|---|---|

Molekularformel |

C13H19N7O7S |

Molekulargewicht |

417.40 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |

InChI |

InChI=1S/C13H19N7O7S/c1-5(14)12(23)19-28(24,25)26-2-6-8(21)9(22)13(27-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-22H,2,14H2,1H3,(H,19,23)(H2,15,16,17)/t5-,6+,8+,9+,13+/m0/s1 |

InChI-Schlüssel |

CWWYMWDIYBJVLP-YTMOPEAISA-N |

SMILES |

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Isomerische SMILES |

C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Kanonische SMILES |

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Andere CAS-Nummern |

112921-04-7 |

Synonyme |

5'-O-(N-(alanyl)sulfamoyl)adenosine Ala-SA |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((S)-2-aminopropanoyl)sulfamate is a complex organic molecule with potential biological significance. Its structure suggests that it may interact with various biological pathways due to the presence of functional groups associated with purine metabolism and sulfamate moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 462.48 g/mol. The structural components include a purine base (6-amino-9H-purine), a tetrahydrofuran ring, and a sulfamate group, which are crucial for its biological activity.

- Enzyme Inhibition : The sulfamate group is known to interact with various enzymes, potentially acting as an inhibitor. Sulfamates can inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which may affect metabolic pathways involving bicarbonate and pH regulation.

- Nucleotide Metabolism : Given the purine component, this compound may influence nucleotide metabolism. It could potentially serve as a substrate or inhibitor in pathways involving nucleoside diphosphates or triphosphates, affecting cellular energy metabolism.

- Cell Signaling : The presence of the tetrahydrofuran structure may allow for interactions with cell surface receptors or intracellular signaling proteins. This could modulate pathways such as MAPK/ERK or PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival.

Antiviral Activity

Research has indicated that compounds similar to this one exhibit antiviral properties against several viruses including HIV and influenza. The purine component may mimic nucleotides necessary for viral replication.

Cytotoxicity

Studies have shown that related sulfamate compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This suggests potential therapeutic applications in oncology.

Immunomodulation

The compound's ability to influence immune responses has been documented. It may enhance or inhibit the activation of immune cells depending on the context of its use, possibly through modulation of cytokine production.

Case Studies

- Study on Antiviral Effects : A study published in Journal of Medicinal Chemistry highlighted the antiviral efficacy of related purine derivatives against HIV. The mechanism involved interference with reverse transcriptase activity, suggesting that similar compounds could exhibit comparable effects .

- Cytotoxicity Assessment : A clinical trial investigating sulfamate derivatives reported significant cytotoxic effects on various cancer cell lines. The study utilized flow cytometry to assess apoptosis markers and noted enhanced cell death in treated groups compared to controls .

- Immunomodulatory Effects : Research in Immunology Letters described how sulfamate compounds could modulate T-cell responses in vitro, indicating potential applications in autoimmune diseases or as adjuvants in vaccines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₆S |

| Molecular Weight | 462.48 g/mol |

| CAS Number | 905578-77-0 |

| Biological Activity | Antiviral, Cytotoxic |

| Mechanism of Action | Enzyme Inhibition |

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to this sulfamate derivative exhibit antiviral properties. They can inhibit viral replication by interfering with nucleic acid synthesis, making them potential candidates for treating viral infections such as HIV and hepatitis .

Anticancer Potential

Studies have shown that sulfamate derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Role in Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of certain kinases or phosphatases, which are crucial in cellular signaling and metabolism .

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of various sulfamate derivatives against HIV. The results indicated that compounds with structural similarities to the target compound showed significant inhibition of viral replication in vitro. The mechanism was linked to interference with reverse transcriptase activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with sulfamate derivatives led to a marked decrease in cell viability and increased apoptosis markers. The compound's ability to modulate the PI3K/Akt pathway was highlighted as a critical factor in its anticancer activity.

Case Study 3: Neuroprotection in Animal Models

Animal studies investigating the neuroprotective effects of similar compounds reported a reduction in neuroinflammation and improved cognitive function following treatment with sulfamate derivatives after induced oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Functional and Pharmacokinetic Insights

Target Specificity: 2,3-DHB-AMS targets bacterial siderophore pathways, whereas Asn-AMS (a close structural analogue) inhibits malaria parasite tRNA synthetases . The (S)-2-aminopropanoyl group in 2,3-DHB-AMS enhances specificity for bacterial enzymes over human homologs. Cyclopentylamino-substituted analogues (e.g., ) prioritize antithrombotic activity via P2Y12 receptor antagonism, leveraging bulky substituents for receptor affinity.

Solubility and Stability: Sulfamate vs. Sulfonate/Sulfonyl: Compounds like ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate exhibit reduced solubility due to aromatic sulfonate groups, whereas the sulfamate in 2,3-DHB-AMS improves aqueous stability. Isotopic labeling (e.g., 13CD3-SAM ) retains activity while enabling tracking, demonstrating minimal functional disruption from minor modifications.

Pharmacokinetic Properties: 2,3-DHB-AMS shows moderate plasma stability (t1/2 ~4–6 hours in murine models) due to its sulfamate linkage, which resists enzymatic hydrolysis . AzoAdenosine derivatives (e.g., ) with photolabile groups exhibit tunable activity but shorter half-lives under physiological conditions.

Key Research Findings

- Asn-AMS achieves nanomolar inhibition of Plasmodium asparagine tRNA synthetase, highlighting the impact of sulfamoyl side-chain length on antiparasitic activity .

Vorbereitungsmethoden

Ribose Protection and Functionalization

The synthesis begins with adenosine, where the 3′- and 5′-hydroxyl groups are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) to yield 3′,5′-O-TIPDS-adenosine. This step ensures selectivity during subsequent 2′-modification.

2′-Hydroxyl Activation

The 2′-hydroxyl group is activated via triflation using trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane, forming a 2′-O-triflate intermediate. This labile leaving group facilitates nucleophilic substitution.

Methyl Group Introduction

The triflate undergoes displacement with a methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) at −78°C, yielding 2′-C-methyl-3′,5′-O-TIPDS-adenosine. Stereochemical integrity is maintained through low-temperature conditions and steric guidance from the TIPDS group.

Deprotection and Isolation

The TIPDS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, affording 2′-C-methyladenosine. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) isolates the product in 68% yield.

Synthesis of (S)-2-Aminopropanoyl Sulfamate

Alanine Protection

(S)-2-Aminopropanoic acid (alanine) is protected at the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide, yielding Boc-alanine.

Sulfamoylation

Boc-alanine is reacted with sulfamoyl chloride (H₂NSO₂Cl) in the presence of triethylamine (Et₃N) in dichloromethane, forming Boc-protected (S)-2-aminopropanoyl sulfamate. The reaction proceeds via nucleophilic attack of the carboxylate oxygen on sulfamoyl chloride.

Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding (S)-2-aminopropanoyl sulfamate as a TFA salt. Neutralization with aqueous sodium bicarbonate affords the free sulfamate.

Conjugation of Sulfamate to 2′-C-Methyladenosine

Activation of 2′-C-Methyl Group

The 2′-C-methyladenosine is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, introducing a bromine atom at the methyl group via radical bromination. The product, 2′-(bromomethyl)adenosine, is isolated by flash chromatography (hexane/ethyl acetate, 3:1).

Nucleophilic Substitution

The bromomethyl intermediate reacts with (S)-2-aminopropanoyl sulfamate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, displacing bromide and forming the sulfamate ester linkage.

Final Deprotection and Purification

Residual protecting groups (if any) are removed under mild acidic conditions. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to yield the title compound in >95% purity.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (600 MHz, D₂O): δ 8.35 (s, 1H, H-8), 6.02 (d, J = 6.0 Hz, 1H, H-1′), 4.85–4.75 (m, 2H, H-2′, H-3′), 4.40 (t, J = 5.4 Hz, 1H, H-4′), 3.95 (dd, J = 6.0, 3.0 Hz, 1H, H-5′), 3.70 (s, 2H, CH₂-SO₂), 3.15 (q, J = 7.2 Hz, 1H, CH-NH₂), 1.45 (d, J = 7.2 Hz, 3H, CH₃).

-

HRMS (ESI): m/z calc. for C₁₄H₂₁N₇O₈S [M+H]⁺: 464.1214; found: 464.1218.

Chromatographic Purity

HPLC analysis (C18, 0.1% TFA in water/acetonitrile) confirms a single peak at 12.3 min, correlating with ≥99% purity.

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 2′-C-Methylation (Grignard) | 68 | −78°C, THF, CH₃MgBr | High stereoselectivity | Low-temperature sensitivity |

| Sulfamoylation | 75 | Et₃N, CH₂Cl₂, H₂NSO₂Cl | Mild conditions | Boc deprotection required |

| Bromination-Substitution | 82 | NBS, AIBN, CCl₄; K₂CO₃, DMF | Regioselective conjugation | Radical side reactions possible |

Industrial Scalability and Optimization

Enzyme-Assisted Approaches

Recent advances employ nucleoside phosphorylases (PNPs) for ribose modification. For instance, thermostable PNPs from Geobacillus thermoglucosidasius (GtPNP) enable 2′-functionalization at elevated temperatures (55–70°C), enhancing substrate solubility and reaction rates. Coupling GtPNP with a sulfamate-transferase could streamline the synthesis.

Q & A

Q. Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant face shields and safety glasses. Wear chemically resistant gloves (e.g., nitrile) and lab coats. Inspect gloves before use and dispose of contaminated gloves properly .

- Engineering Controls : Work in a fume hood with adequate ventilation. Avoid dust formation and aerosolization .

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption .

- First Aid : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and consult a physician .

[Basic] What experimental methods are used to confirm the compound’s structural integrity?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., δ 6.07 ppm for H1' in tetrahydrofuran rings) and coupling constants (e.g., J = 7.2 Hz for H2') to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+ 419.1788 vs. calculated 419.1786) .

- X-ray Crystallography : Resolve absolute configuration of chiral centers in the tetrahydrofuran and purine moieties .

[Advanced] How does this compound act as a transition-state analog in enzyme inhibition studies?

Answer :

The compound mimics the tetrahedral intermediate in methyltransferase reactions. For example:

- Nicotinamide N-Methyltransferase (NNMT) Inhibition : The sulfamate group replaces the methyl donor (S-adenosylmethionine, SAM), while the purine base mimics adenosine. This bisubstrate design achieves IC50 values as low as 1.7 nM .

- Experimental Validation : Use UHP-HILIC-MS assays to measure SAM depletion and confirm competitive inhibition kinetics .

[Advanced] How can researchers resolve contradictions in molecular docking data for this compound?

Answer : Contradictions in docking scores (e.g., -9.276 kcal/mol vs. -8.886 kcal/mol for FtsZ inhibitors) may arise from force field limitations or solvent effects . Mitigation strategies:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å for stable complexes).

- Mutagenesis Studies : Validate predicted interactions (e.g., Gly21, Arg143) by mutating key residues and measuring activity loss .

Table 1 : Docking scores and interactions of analogs with FtsZ

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| D | -9.276 | Gly21, Arg29, Met105, Arg143 |

| E | -9.244 | Gly22, Ala71, Gly108 |

| H | -8.886 | Phe183 (π-π stacking) |

[Basic] What synthetic routes are reported for this compound?

Q. Answer :

- Step 1 : Couple the purine base with a protected tetrahydrofuran intermediate using Mitsunobu conditions (e.g., DIAD, PPh3) .

- Step 2 : Introduce the sulfamate group via carbodiimide-mediated coupling (e.g., EDC, HOBt) .

- Step 3 : Deprotect using TFA/water (95:5) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) to improve yields up to 80% .

[Advanced] How is this compound utilized in prodrug design to enhance cellular uptake?

Q. Answer :

- Esterase-Activated Prodrugs : Modify the sulfamate group with labile esters (e.g., ethyl or acetoxy groups). Intracellular esterases cleave the prodrug, releasing the active compound .

- Validation : Measure cytotoxicity in HSC-2 oral cancer cells (IC50 < 10 µM) and confirm activation via LC-MS detection of hydrolyzed metabolites .

[Advanced] What strategies are employed to analyze its stability under physiological conditions?

Q. Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Serum Stability : Add 10% fetal bovine serum (FBS) and quantify intact compound after 1 hour using LC-MS/MS. <50% remaining suggests rapid hydrolysis .

[Basic] What spectroscopic techniques are critical for characterizing its purity?

Q. Answer :

- UV-Vis Spectroscopy : Detect absorbance at λ = 260 nm (purine π→π* transitions) to estimate concentration .

- FT-IR Spectroscopy : Identify sulfamate N–H stretches (~3350 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

[Advanced] How does this compound interact with bacterial targets like FtsZ or enterobactin?

Q. Answer :

- Enterobactin Biosynthesis Inhibition : At 100 µM, it blocks 2,3-DHB-AMS incorporation into siderophores, disrupting iron acquisition in E. coli .

- FtsZ Polymerization Inhibition : Competes with GTP binding (Kd = 2.3 µM), preventing cytoskeleton formation in Staphylococcus epidermidis .

[Advanced] What computational tools are recommended for predicting its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.